molecular formula C8H6BrIO B12326079 1-(2-Bromo-3-iodophenyl)ethanone

1-(2-Bromo-3-iodophenyl)ethanone

Cat. No.: B12326079
M. Wt: 324.94 g/mol
InChI Key: AFZOEYDPPOYIIQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-iodophenyl)ethanone can be synthesized through the bromination and iodination of acetophenone derivatives. One common method involves the bromination of 2-hydroxyacetophenone followed by iodination. The reaction typically occurs in the presence of bromine and iodine in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-iodophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide or potassium bromide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of phenyl derivatives with different substituents.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Bromo-3-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with target molecules. This reactivity can be harnessed in drug design to create compounds with specific biological activities .

Comparison with Similar Compounds

    1-(2-Bromo-5-iodophenyl)ethanone: Similar structure but with different positioning of halogen atoms.

    1-(3-Iodophenyl)ethanone: Lacks the bromine atom, affecting its reactivity and applications.

    2-Bromo-1-(3-iodophenyl)ethanone: Another positional isomer with distinct chemical properties.

Uniqueness: The combination of these halogens in the phenyl ring provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H6BrIO

Molecular Weight

324.94 g/mol

IUPAC Name

1-(2-bromo-3-iodophenyl)ethanone

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3

InChI Key

AFZOEYDPPOYIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)I)Br

Origin of Product

United States

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